2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a chemical compound with the molecular formula C15H11ClN2O2S2 and a molecular weight of 350.84.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,5-thiadiazoles, have been known to interact with various targets, including enzymes like urease .
Mode of Action
It’s worth noting that related compounds have shown to inhibit enzymes like urease, which catalyzes the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
Related compounds have been shown to interfere with the urease pathway, which plays a crucial role in the survival of certain bacteria .
Result of Action
Related compounds have shown to inhibit the activity of urease, an enzyme crucial for the survival of certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 2-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfone group enhances its stability and reactivity, while the thiadiazole ring contributes to its biological activity .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-13-9-5-4-8-12(13)10-22(19,20)15-14(17-18-21-15)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMCNDQECGQGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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